molecular formula C8H7N3O B2707027 (NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine CAS No. 2413937-12-7

(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine

Cat. No. B2707027
CAS RN: 2413937-12-7
M. Wt: 161.164
InChI Key: HZOXMQKIHGAIOZ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for various applications due to their key characteristics . They are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and an anxiolytic agent called ocinaplon .


Synthesis Analysis

These compounds are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrazolo[1,5-a]pyrimidine scaffold . This scaffold can be modified with various functional groups to tune the properties of the resulting compounds .


Chemical Reactions Analysis

The chemical reactions involving these compounds typically involve the substitution of different nucleophiles onto the pyrazolo[1,5-a]pyrimidine scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be tuned by modifying the pyrazolo[1,5-a]pyrimidine scaffold . For example, they can exhibit tunable photophysical properties .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine, also known as EN300-26573327:

Antimicrobial Agents

EN300-26573327 has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Research

The compound has been investigated for its anticancer properties. It can inhibit the proliferation of cancer cells by interfering with specific signaling pathways crucial for cell growth and survival. This makes it a valuable tool in the development of new cancer therapies .

Neuroprotective Agents

EN300-26573327 has potential applications in neuroprotection. It can modulate neuroinflammatory responses and protect neurons from oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The compound exhibits anti-inflammatory properties by inhibiting key enzymes and pathways involved in the inflammatory response. This makes it useful in the development of treatments for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

Analgesic Agents

Research has shown that EN300-26573327 can act as an analgesic by modulating pain pathways in the central nervous system. This could lead to the development of new pain relief medications with fewer side effects compared to traditional opioids .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which can help in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and aging, and it can be applied in the development of anti-aging therapies .

Enzyme Inhibition

EN300-26573327 has been studied for its ability to inhibit various enzymes, including kinases and proteases. This makes it a valuable tool in biochemical research for understanding enzyme functions and developing enzyme-targeted therapies .

Fluorescent Probes

The compound’s unique chemical structure allows it to be used as a fluorescent probe in bioimaging. It can be used to label and visualize specific cellular components, aiding in the study of cellular processes and the development of diagnostic tools .

Mechanism of Action

While the specific mechanism of action for “(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine” is not known, pyrazolo[1,5-a]pyrimidines have been found to inhibit tyrosine kinase in cancer cells .

Future Directions

The therapeutic potential of pyrazolo[1,5-a]pyrimidines is currently being explored, with recent progress highlighting their potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents .

properties

IUPAC Name

(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-10-6-8-3-1-2-7-4-5-9-11(7)8/h1-6,12H/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOXMQKIHGAIOZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC=NN2C(=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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